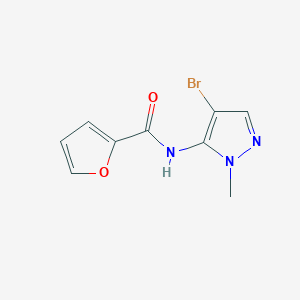

N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylpyrazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-13-8(6(10)5-11-13)12-9(14)7-3-2-4-15-7/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJVBGDGSVKCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a suitable furamide derivative under specific reaction conditions. The process may include steps such as:

Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.

Amidation: The final step involves the reaction of the brominated pyrazole with a furamide derivative under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide exhibits promising anticancer properties. For instance, studies have shown its potential in inhibiting the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) tumors. The compound's mechanism often involves the inhibition of specific enzymes associated with tumor progression, such as the epidermal growth factor receptor (EGFR) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. It has demonstrated activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent . The structure of the compound facilitates interactions with microbial targets, leading to inhibition of growth.

Enzyme Inhibition

N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide has been studied for its ability to inhibit key enzymes involved in various biochemical pathways. This property makes it a candidate for further research in drug development aimed at treating diseases caused by enzyme dysregulation .

Agricultural Applications

Pesticide Development

Due to its bioactive properties, N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide is being explored as a potential pesticide or herbicide. Its effectiveness against certain plant pathogens can help in developing new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Material Science

Catalytic Applications

In material science, this compound can serve as a ligand in catalytic reactions. Its unique chemical structure allows it to facilitate various chemical transformations, which is valuable in synthesizing complex materials .

Table 1: Anticancer Activity of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.30 | EGFR Inhibition |

| HCT-116 | 18.40 | Apoptosis Induction |

| HepG-2 | >1000 | Cell Cycle Arrest |

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Mechanism of Action

The mechanism of action of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The bromine atom and the furamide group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Amides

*Calculated based on molecular formula (C₉H₈BrN₃O₂).

Key Observations :

- Functional Group Diversity : While the target compound features a 2-furamide group, analogs like NMDPEF retain this moiety but differ in their core structure (dipyridopyrrolizin vs. pyrazole). The acetamide-morpholine derivative replaces the furamide with a morpholine-linked acetamide, altering solubility and reactivity.

- Substituent Effects : Bromine at the pyrazole 4-position is common in the target compound and , but lacks halogenation, instead incorporating a benzoylphenyl group for enhanced lipophilicity.

Stability and Reactivity

The methanolysis stability of the 2-furamide group in N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide is critical for its application in synthetic chemistry. Evidence suggests that 2-furamides exhibit lower energy changes during methanolysis compared to picolinamides, but this degradation pathway is sufficiently suppressed under standard conditions . This contrasts with more labile amides, such as those in 2-cyanopyridine derivatives, which exhibit faster reaction rates in catalytic systems .

Key Insights :

- NMDPEF : Demonstrates potent QR2 inhibition, preventing ROS generation and cell death.

- Benzoylphenyl Derivatives : Exhibit significant lipid-lowering effects, suggesting that the 2-furamide group synergizes with aromatic substituents to modulate metabolic pathways.

Biological Activity

N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on the biological activity of this compound, summarizing key findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide is C9H10BrN3O2. The compound features a pyrazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The presence of the bromine atom at the 4-position of the pyrazole ring is critical for its biological effects.

Anticancer Activity

Mechanism of Action

Research has indicated that N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Studies

In one study, the compound was tested against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. Results showed an IC50 value of 12.5 µM for A549 cells and 15.0 µM for MCF7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at the pyrazole ring significantly influence the compound's potency. For instance, substituting bromine with other halogens or modifying the furamide group altered the biological activity, suggesting that both moieties play a crucial role in enhancing anticancer effects .

Antimicrobial Activity

N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In vitro testing demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. These results highlight its potential as an antimicrobial agent .

Comparative Biological Activity

To provide a clearer understanding of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide's biological activity, a comparison with related compounds is presented in Table 1.

| Compound Name | IC50 (µM) | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide | 12.5 | 8 | Anticancer |

| Doxorubicin | 10 | - | Anticancer |

| Ampicillin | - | 32 | Antimicrobial |

| Ciprofloxacin | - | 16 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of pyrazole-furamide derivatives typically involves coupling activated furan carboxylates with aminopyrazole precursors. For example, analogous compounds like N-(benzoylphenyl)-2-furamides were synthesized via condensation of methyl-5-(hydroxyphenyl)furan-2-carboxylate with aminobenzophenones under controlled conditions (e.g., using HCl or NaOH as catalysts, 60–80°C, 6–12 hours) . Yield optimization often requires fine-tuning solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents. Characterization via H/C NMR and FT-IR is critical to confirm regioselectivity, particularly for distinguishing between 4- and 5-substituted pyrazole isomers .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Key diagnostic signals include the pyrazole C-H proton (δ ~8.6 ppm for N-substituted pyrazoles) and furan protons (δ ~6.5–7.5 ppm). The bromine atom at the pyrazole 4-position induces distinct deshielding effects .

- FT-IR : Look for amide C=O stretches (~1650–1700 cm) and furan ring vibrations (~1500–1600 cm). Absence of OH stretches confirms successful deprotection if hydroxyl intermediates are used .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Start with in vitro assays targeting lipid metabolism or oxidative stress pathways, given the anti-hyperlipidemic activity observed in structurally related 2-furamides. For example:

- Lipid-lowering assays : Measure inhibition of cholesterol esterase or HMG-CoA reductase activity .

- Antioxidant assays : Quantify ROS scavenging using DPPH or ABTS radicals .

- Cell viability assays : Test cytotoxicity in hepatic (HepG2) or macrophage (RAW 264.7) cell lines to assess therapeutic windows .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the bromopyrazole moiety in cross-coupling reactions?

- Methodological Answer : The 4-bromo group on the pyrazole ring is susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the 1-methyl group may slow reactions, requiring bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C). Computational DFT analysis can predict charge distribution, highlighting nucleophilic/electrophilic sites for functionalization . Monitor reaction progress via LC-MS to detect intermediates and optimize catalyst loading (e.g., Pd(PPh) at 5 mol%) .

Q. What crystallographic strategies resolve ambiguities in molecular conformation or polymorphism?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:

- Twinned data : Employ HKLF5 format in SHELXL to handle pseudo-merohedral twinning .

- Disorder modeling : For flexible furan or amide groups, apply PART/SUMP restraints and analyze residual density maps (e.g., using Olex2).

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

- Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to enhance solubility .

- Dose-response profiling : Conduct staggered dosing in rodent models (e.g., Wistar rats) to identify therapeutic thresholds while monitoring liver/kidney toxicity markers (ALT, creatinine) .

Q. What mechanistic insights can be gained from studying its interaction with quinone oxidoreductase 2 (QR2)?

- Methodological Answer : Analogous 2-furamides (e.g., NMDPEF) inhibit QR2, a mediator of oxidative stress. To study this:

- Enzyme kinetics : Perform Michaelis-Menten assays with recombinant QR2, using NADH and menadione as substrates. Calculate values to quantify inhibition potency .

- Molecular docking : Use AutoDock Vina to model binding poses, focusing on interactions between the furamide carbonyl and QR2’s FAD-binding domain .

- Gene silencing : Apply siRNA targeting QR2 in cell lines to validate its role in compound-mediated cytoprotection .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods for analogous compounds?

- Resolution : Variations often stem from differences in reagent purity (e.g., anhydrous vs. hydrated catalysts) or reaction scalability. For instance, microwave-assisted synthesis (e.g., 100°C, 30 minutes) can improve yields by 15–20% compared to conventional heating . Reproducibility requires strict moisture control (e.g., Schlenk line techniques) and standardized workup protocols (e.g., silica gel chromatography vs. recrystallization) .

Q. How can conflicting bioactivity results across structural analogs be rationalized?

- Resolution : Subtle structural changes (e.g., bromine vs. chlorine substitution) alter electronic profiles and target affinity. Comparative SAR studies using SPR (surface plasmon resonance) can quantify binding kinetics to receptors like PPAR-γ or QR2 . Meta-analysis of published IC values for related compounds helps identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.